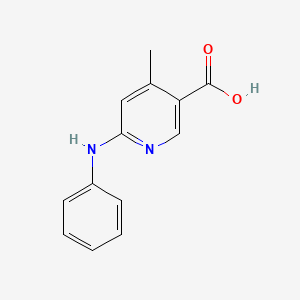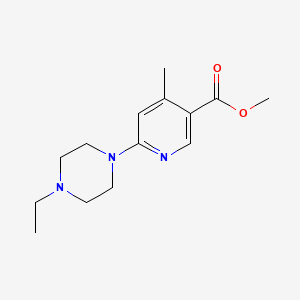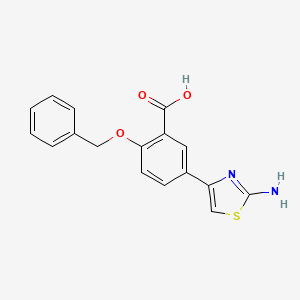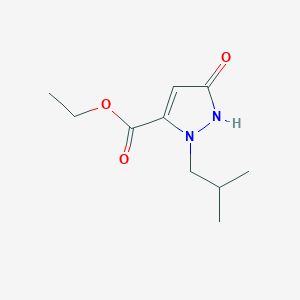![molecular formula C14H9Br2NS B11790542 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole is a compound belonging to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes a dibromomethyl group attached to a phenyl ring, which is further connected to a benzo[d]thiazole moiety.
Preparation Methods
The synthesis of 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the aromatic nucleophilic substitution of 4-fluorobenzaldehyde with various azole and piperazine derivatives in the presence of potassium carbonate, yielding 70-81% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Its antitumor and cytotoxic activities are being explored for potential cancer treatments.
Industry: The compound is used in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial quorum sensing pathways, thereby reducing virulence and biofilm formation . The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole include other 2,4-disubstituted thiazoles, such as:
- 2-(4-Bromophenyl)benzo[d]thiazole
- 2-(4-Chlorophenyl)benzo[d]thiazole
- 2-(4-Methylphenyl)benzo[d]thiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of this compound lies in its dibromomethyl group, which enhances its reactivity and potential biological effects.
Properties
Molecular Formula |
C14H9Br2NS |
|---|---|
Molecular Weight |
383.1 g/mol |
IUPAC Name |
2-[4-(dibromomethyl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Br2NS/c15-13(16)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)18-14/h1-8,13H |
InChI Key |
CIHYMEBPHLMWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)

![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)


![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)

